Cas no 686737-59-7 (N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide)

N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide structure
686737-59-7 structure
Product Name:N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide
CAS No:686737-59-7
MF:C24H22N2O6S2
MW:498.571283817291
CID:6503427
Update Time:2025-07-18

N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide
    • N-(4-ethoxyphenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)acetamide
    • Acetamide, N-(4-ethoxyphenyl)-2-[[2-(2-furanyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]thio]-
    • Inchi: 1S/C24H22N2O6S2/c1-3-30-18-10-8-17(9-11-18)25-21(27)15-33-24-23(26-22(32-24)20-5-4-14-31-20)34(28,29)19-12-6-16(2)7-13-19/h4-14H,3,15H2,1-2H3,(H,25,27)
    • InChI Key: BQXWBOJYAJPSEQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OCC)C=C1)(=O)CSC1OC(C2=CC=CO2)=NC=1S(C1=CC=C(C)C=C1)(=O)=O

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • pka: 12.21±0.70(Predicted)

N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0586-0485-1mg
N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide
686737-59-7 90%+
1mg
$54.0 2023-05-17
A2B Chem LLC
BA59293-1mg
N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide
686737-59-7
1mg
$245.00 2024-04-19

N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide Related Literature

Additional information on N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide

Professional Introduction to N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide (CAS No. 686737-59-7)

N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 686737-59-7, represents a convergence of multiple chemical moieties that contribute to its distinct pharmacological profile. The presence of an acetamide group, combined with aromatic rings and heterocyclic structures, suggests a multifaceted interaction with biological targets, making it a subject of considerable interest in drug discovery and development.

The molecular architecture of N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide incorporates several key pharmacophoric elements. The furan moiety, for instance, is well-documented for its role in various bioactive molecules, often contributing to interactions with enzymes and receptors. Similarly, the methylbenzenesulfonyl group introduces a sulfonamide-like feature, which is known for its binding affinity to certain protein targets. These structural components are further complemented by the oxazol ring, a heterocycle that has been explored in medicinal chemistry for its ability to modulate biological pathways.

In recent years, there has been a growing interest in the development of small molecules that can modulate inflammatory pathways, particularly those involving cytokine signaling and enzyme inhibition. The compound N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide has been investigated for its potential role in this context. Preliminary studies suggest that it may interact with key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the production of pro-inflammatory mediators. The presence of the sulfanyl group in the molecule further enhances its potential as an inhibitor of these enzymes, thereby reducing inflammation.

The synthesis of N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-< strong >oxazol -5 - ylsulfanyl strong>}acetamide involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the < strong >furan moiety strong >is particularly critical and often involves cyclization reactions that form the five-membered heterocycle. Subsequent functionalization with the < strong >methylbenzenesulfonyl strong >group and the sulfanyl moiety requires careful consideration to ensure regioselectivity and high yield. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently.

The pharmacological evaluation of N-(< strong >4 - ethoxyphenyl strong >) - 2 - { 2 - ( < strong > furan - 2 - yl strong > ) - 4 - ( < strong > 4 - methylbenzenesulfonyl strong > ) - 1 , 3 - ox az ol - 5 - ylsulfanyl } acet amide has revealed promising results in preclinical models. Studies have demonstrated its ability to modulate inflammatory responses by inhibiting key enzymes involved in the arachidonic acid pathway. This pathway is crucial for the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain. The compound's efficacy in reducing inflammation without significant side effects makes it an attractive candidate for further development into a therapeutic agent.

In addition to its anti-inflammatory properties, N-(< strong >4 - ethoxyphenyl strong >) - 2 - { 2 - ( < strong > furan - 2 - yl strong > ) - 4 - ( < strong > 4 - methylbenzenesulfonyl strong > ) - 1 , 3 - ox az ol - 5 - ylsulfanyl } acet amide has shown potential in other therapeutic areas as well. Its structural features suggest interactions with receptors and enzymes involved in neurodegenerative diseases, making it a candidate for further investigation in this field. Furthermore, the compound's ability to cross the blood-brain barrier may enhance its therapeutic potential for central nervous system disorders.

The future direction of research on N-(< strong >4 ethoxy phenyl strong >) - 2 { 2 ( furan > `

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